Trichloro(3,3,3-trifluoropropyl)silane is a highly reactive, short-chain fluorinated alkylsilane primarily utilized as a surface modifier and chemical precursor. Featuring a trichlorosilyl headgroup and a trifluoropropyl tail, this compound is distinguished by its rapid hydrolysis kinetics and relatively high vapor pressure, evidenced by a boiling point of 114 °C . In industrial and laboratory procurement, it is selected over non-fluorinated analogs to impart oleophobicity and low surface energy, and over longer-chain perfluoroalkyl silanes when low-temperature vapor-phase deposition or lower surface roughness is required [1]. It serves as a critical building block for self-assembled monolayers (SAMs) in nanoimprint lithography and as a highly efficient vertex-capping agent in the synthesis of fluorinated polyhedral oligomeric silsesquioxanes (F-POSS) [2].
Substituting Trichloro(3,3,3-trifluoropropyl)silane with closely related analogs introduces severe process and performance liabilities. Replacing it with the longer-chain Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) drastically increases the boiling point from 114 °C to 192 °C, which complicates vapor-phase deposition (CVD) and demands higher thermal budgets that can damage sensitive substrates or photoresists. Conversely, substituting with the alkoxy analog, Trimethoxy(3,3,3-trifluoropropyl)silane, significantly reduces hydrolytic reactivity, requiring acid or base catalysis and prolonged curing times to achieve a dense monolayer [1]. Finally, utilizing non-fluorinated short-chain silanes fails to provide the necessary oleophobicity and low surface energy required for anti-stiction coatings and advanced dielectric modifications [2].
For vapor-phase deposition of self-assembled monolayers, precursor volatility is a critical procurement metric. Trichloro(3,3,3-trifluoropropyl)silane exhibits a boiling point of 114 °C, whereas the widely used longer-chain analog, Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS), boils at 192 °C . This 78 °C difference allows Trichloro(3,3,3-trifluoropropyl)silane to be processed via chemical vapor deposition (CVD) at significantly lower temperatures, reducing the thermal stress on delicate microelectronic substrates and simplifying equipment requirements .
| Evidence Dimension | Boiling Point / Vapor Pressure Proxy |
| Target Compound Data | 114 °C |
| Comparator Or Baseline | 192 °C (Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) |
| Quantified Difference | 78 °C lower boiling point |
| Conditions | Standard atmospheric pressure |
Enables low-temperature vapor-phase deposition for mold-release layers without requiring high vacuum or extreme heating.
The choice of the leaving group dictates the speed and completeness of surface functionalization. Trichloro(3,3,3-trifluoropropyl)silane possesses a Gelest Hydrolytic Sensitivity rating of 8, indicating rapid, spontaneous reaction with moisture and protic substrates to form dense siloxane networks [1]. In contrast, its direct alkoxy substitute, Trimethoxy(3,3,3-trifluoropropyl)silane, has a sensitivity rating of 7, reacting slowly and typically requiring acid/base catalysis or extended thermal curing to achieve comparable monolayer density [1].
| Evidence Dimension | Hydrolytic Sensitivity Rating |
| Target Compound Data | Level 8 (Reacts rapidly with moisture/water) |
| Comparator Or Baseline | Level 7 (Trimethoxy(3,3,3-trifluoropropyl)silane, reacts slowly) |
| Quantified Difference | 1 full sensitivity tier, eliminating the need for catalytic activation |
| Conditions | Ambient moisture / protic substrate exposure |
Accelerates manufacturing throughput for surface modification and eliminates the need for secondary catalysts in the workflow.
While longer perfluoroalkyl chains provide extreme superhydrophobicity, Trichloro(3,3,3-trifluoropropyl)silane offers an optimal balance of low surface energy and minimal surface roughness. When applied to silicon molds, it generates a water contact angle of approximately 86° to 91° [1]. Although lower than the 105°–111° achieved by FOTS, the shorter trifluoropropyl chain results in a highly uniform film with a surface roughness of just 0.468 nm, which is sufficient to prevent adhesion during nanoimprint lithography without introducing the defect-forming aggregation sometimes associated with longer fluorinated chains[2].
| Evidence Dimension | Water Contact Angle and Surface Roughness |
| Target Compound Data | ~86°-91° contact angle; 0.468 nm roughness |
| Comparator Or Baseline | ~105°-111° contact angle (FOTS) |
| Quantified Difference | Lower hydrophobicity but sufficient for anti-stiction with superior film uniformity |
| Conditions | Self-assembled monolayer on bare silicon / SiO2 substrates |
Provides a reliable, low-defect mold release layer for nanoscale imprinting where extreme superhydrophobicity is less critical than film smoothness.
Trichloro(3,3,3-trifluoropropyl)silane is uniquely suited as a vertex-capping agent in the synthesis of Octa(3,3,3-trifluoropropyl) polyhedral oligomeric silsesquioxane (8F-POSS). Its high reactivity ensures complete capping of the tricycloheptasiloxane trisodium silanolate intermediate [1]. The resulting 8F-POSS acts as a synergistic char-forming template in rubber composites; for instance, in natural rubber matrices, the incorporation of this specific F-POSS increases the residual inorganic yield during thermal degradation from a theoretical 6.3 wt% to an observed 8.5 wt%, significantly enhancing flame retardancy [1].
| Evidence Dimension | Thermal degradation residual yield (Char formation) |
| Target Compound Data | 8.5 wt% observed residue (using 8F-POSS derived from target compound) |
| Comparator Or Baseline | 6.3 wt% (theoretical baseline SiO2 yield) |
| Quantified Difference | +2.2 wt% synergistic char formation |
| Conditions | 20 phr 8F-POSS in natural rubber vulcanizate under thermal stress |
Validates the compound's necessity as a precursor for advanced flame-retardant and high-thermal-stability nanocomposites.
Due to its relatively low boiling point (114 °C), this compound is the preferred choice for chemical vapor deposition (CVD) of mold-release layers on thermally sensitive microelectronic substrates, outperforming longer-chain perfluoroalkyl silanes that require excessive heating [1].
It serves as the essential highly reactive vertex-capping agent for synthesizing octa(3,3,3-trifluoropropyl) silsesquioxanes, which are subsequently integrated into polymer matrices to synergistically enhance char formation and flame retardancy [2].
The compound is utilized to rapidly functionalize SiO2 gate insulators, effectively tuning the surface energy and shifting the threshold voltage of the transistor without the extended curing times required by alkoxy silane alternatives[3].
Leveraging its high hydrolytic sensitivity, it is deployed to rapidly silanize silica supports, creating stable fluorinated stationary phases for the specialized separation of halogenated compounds in analytical chromatography [4].
Flammable;Corrosive